![molecular formula C11H13N3O2S2 B4735640 4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4735640.png)
4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole
Overview
Description
4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various hematologic malignancies. TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of lymphoma and leukemia.
Mechanism of Action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), a key mediator of B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival in B-cell malignancies. TAK-659 has also been shown to inhibit other kinases, such as JAK3 and ITK, which are involved in the regulation of immune cell function.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit cell proliferation, and reduce tumor growth. TAK-659 has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax. In addition, TAK-659 has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the advantages of TAK-659 is its selectivity for BTK, which may reduce the risk of off-target effects. TAK-659 has also shown efficacy in animal models of lymphoma and leukemia, suggesting that it may have clinical potential. However, one limitation of TAK-659 is that it is still in the early stages of clinical development, and its safety and efficacy in humans have yet to be fully established.
Future Directions
There are several future directions for the development of TAK-659. One potential direction is to investigate the use of TAK-659 in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore the use of TAK-659 in other hematologic malignancies, such as multiple myeloma or chronic lymphocytic leukemia. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-659 in humans.
Scientific Research Applications
TAK-659 has been extensively studied for its potential to treat various hematologic malignancies, including lymphoma and leukemia. In preclinical studies, TAK-659 has shown potent activity against B-cell receptor signaling and has demonstrated efficacy in various animal models of lymphoma and leukemia. TAK-659 has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax.
properties
IUPAC Name |
5-(2-thiophen-2-ylpyrrolidin-1-yl)sulfonyl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,11-7-12-8-13-11)14-5-1-3-9(14)10-4-2-6-17-10/h2,4,6-9H,1,3,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSZUQIOEORFGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CN2)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Thiophen-2-YL)pyrrolidin-1-YL]sulfonyl}-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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